molecular formula C24H25N5O2 B2460379 1-methyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-16-8

1-methyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Numéro de catalogue: B2460379
Numéro CAS: 877617-16-8
Poids moléculaire: 415.497
Clé InChI: HIJLWBSFEJGMJV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound contains several functional groups including a pyrimidodione group, a benzyl group, and a tolyl group . These groups are commonly found in diverse chemical compounds and can influence the compound’s properties and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, tolyl groups can act as leaving groups in nucleophilic substitutions .


Physical and Chemical Properties Analysis

The compound’s properties would be influenced by its functional groups. For example, tolyl groups are considered nonpolar and hydrophobic .

Applications De Recherche Scientifique

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Compounds structurally related to the given chemical have been synthesized and evaluated for their inhibitory activity against DPP-IV, an enzyme involved in glucose metabolism. For instance, a study synthesized derivatives bearing carboxybenzyl and 2-chloro/cyanobenzyl groups, showing moderate to good inhibitory activities against DPP-IV. This suggests potential applications in managing diabetes and related metabolic disorders (Didunyemi Mo et al., 2015).

Neurodegenerative Disease Treatment

Research into tricyclic xanthine derivatives, which share a structural motif with the compound , identified potential applications in treating neurodegenerative diseases. These compounds demonstrated potent antagonistic activity against adenosine receptors and the ability to inhibit monoamine oxidases (MAO), suggesting a dual-targeted approach to neurodegenerative disease therapy (A. Brunschweiger et al., 2014).

Anticancer Activity

Purine derivatives, including structures similar to the specified compound, have been explored for their anticancer properties. One study designed and synthesized olomoucine analogues displaying significant anticancer activity against human breast cancer cell lines, indicating the potential for development into therapeutic agents (A. Hayallah, 2017).

Adenosine Receptor Antagonism

Another area of research focuses on the synthesis of derivatives as selective antagonists for adenosine receptors, critical in various physiological processes. Studies have identified compounds with high affinity and selectivity towards human A3 adenosine receptors, suggesting applications in treating conditions like inflammatory diseases (E. Priego et al., 2008).

Synthesis and Protective Strategies in Medicinal Chemistry

The compound's structure lends itself to discussions on synthetic strategies and protective group use in medicinal chemistry. For example, research has explored the use of thietanyl protection for synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, highlighting techniques to preserve functional groups during complex syntheses (F. Khaliullin et al., 2020).

Propriétés

IUPAC Name

1-methyl-9-(2-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-9-4-6-11-18(16)15-29-22(30)20-21(26(3)24(29)31)25-23-27(13-8-14-28(20)23)19-12-7-5-10-17(19)2/h4-7,9-12H,8,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJLWBSFEJGMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC=C5C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.